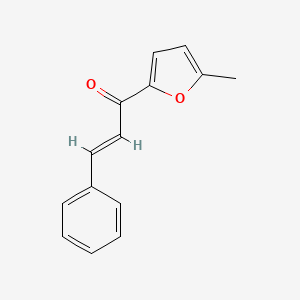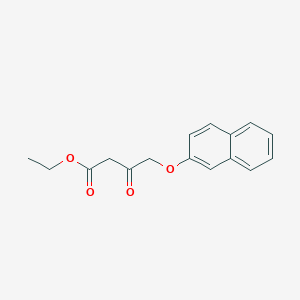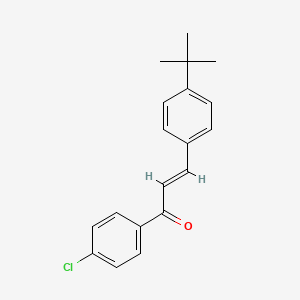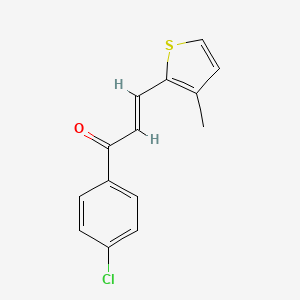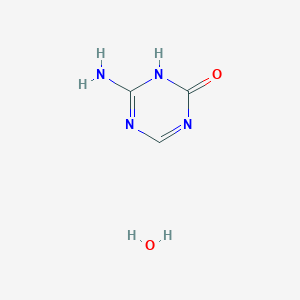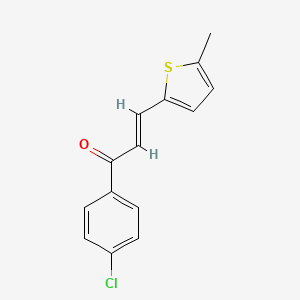
(2E)-1-(4-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(4-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, commonly referred to as 2E-CMP, is a synthetic compound with a wide range of applications in scientific research. It is a highly versatile compound that can be used to study a variety of biochemical and physiological processes.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (2E)-1-(4-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one involves the condensation of 4-chloroacetophenone with 5-methyl-2-thienylmethanamine followed by dehydration of the resulting imine to yield the final product.
Starting Materials
4-chloroacetophenone, 5-methyl-2-thienylmethanamine
Reaction
Step 1: Condensation of 4-chloroacetophenone with 5-methyl-2-thienylmethanamine in the presence of a base such as sodium hydroxide or potassium carbonate to form the imine intermediate., Step 2: Dehydration of the imine intermediate using a dehydrating agent such as phosphorus oxychloride or thionyl chloride to yield the final product, (2E)-1-(4-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one.
Applications De Recherche Scientifique
2E-CMP has a wide range of applications in scientific research. It has been used to study the effects of various drugs on the body, as well as to study the biochemical and physiological processes that are involved in disease states. It has also been used to study the effects of certain hormones on the body, as well as to study the effects of certain environmental factors on the body. In addition, 2E-CMP has been used in the development of new drugs and treatments for various diseases.
Mécanisme D'action
2E-CMP works by binding to certain receptors in the body, such as the GABA-A receptor, which is involved in the regulation of neurotransmitter activity. Once bound to the receptor, 2E-CMP activates the receptor, resulting in a variety of effects, depending on the type of receptor it binds to. For example, when 2E-CMP binds to the GABA-A receptor, it increases the activity of the receptor, which in turn increases the activity of the neurotransmitter GABA, resulting in an overall calming effect.
Effets Biochimiques Et Physiologiques
2E-CMP has a variety of biochemical and physiological effects on the body. It has been shown to have an anxiolytic effect, as well as an antidepressant effect. It has also been shown to have a neuroprotective effect, as well as an anti-inflammatory effect. In addition, 2E-CMP has been shown to have an anticonvulsant effect, as well as an anti-tumor effect.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2E-CMP in laboratory experiments has several advantages. It is easy to synthesize, and is relatively inexpensive. It is also highly versatile, as it can be used to study a variety of biochemical and physiological processes. However, there are some limitations to using 2E-CMP in laboratory experiments. For example, it is not as stable as other compounds, and can degrade over time. In addition, it is not as soluble in water as some other compounds, making it difficult to use in certain experiments.
Orientations Futures
The use of 2E-CMP in scientific research is likely to continue to expand in the future. It has already been used in the development of new drugs and treatments for various diseases, and this trend is likely to continue. In addition, it is likely that 2E-CMP will be used to study the effects of various environmental factors on the body, as well as to study the effects of certain hormones on the body. Finally, it is likely that 2E-CMP will be used to study the effects of various drugs on the body, as well as to study the biochemical and physiological processes that are involved in disease states.
Propriétés
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClOS/c1-10-2-7-13(17-10)8-9-14(16)11-3-5-12(15)6-4-11/h2-9H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXSLLPEVNXUEI-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine](/img/structure/B6320524.png)
![N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine](/img/structure/B6320532.png)
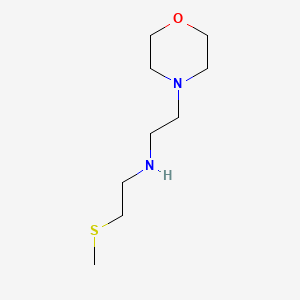
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate](/img/structure/B6320540.png)

